molecular formula C10H11BrO2 B13933505 3-Bromo-5-(cyclopropylmethoxy)phenol

3-Bromo-5-(cyclopropylmethoxy)phenol

Cat. No.: B13933505
M. Wt: 243.10 g/mol
InChI Key: GRKDIGVIMRSUFH-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopropylmethoxy)phenol: is an organic compound with the molecular formula C10H11BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 5-(cyclopropylmethoxy)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(cyclopropylmethoxy)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C10H11BrO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

GRKDIGVIMRSUFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)Br

Origin of Product

United States

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